molecular formula C8H9NO5S B3119647 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene CAS No. 252562-05-3

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene

Cat. No. B3119647
CAS RN: 252562-05-3
M. Wt: 231.23 g/mol
InChI Key: UZMMVNSSFZMATR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene, also known as MSN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSN is a nitroaromatic compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Scientific Research Applications

  • Synthesis Applications : 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene has been used in synthetic chemistry, particularly in the synthesis of related compounds. For instance, Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs such as Sulmazole and Isomazole (Lomov, 2019).

  • Reactivity Studies : Shaw and Miller (1970) explored the reactivity of various sulfones, including this compound, in aqueous sodium hydroxide solution. Their study provides insights into the chemical behavior of this compound under specific conditions (Shaw & Miller, 1970).

  • Organic Chemistry Reactions : The compound has been studied in various organic chemistry reactions. Otsuji, Yabune, and Imoto (1969) investigated the reaction of methylsulfinyl carbanion with substituted phthalic esters, which sheds light on the broader reactivity and potential applications of this compound in organic synthesis (Otsuji et al., 1969).

  • Impurity Characterization : Richfield-Fratz et al. (1989) identified 4-nitro-p-cresidine, a compound closely related to this compound, as an impurity in FD&C Red No. 40. This study highlights the importance of such compounds in the analysis and characterization of impurities in commercial products (Richfield-Fratz et al., 1989).

  • Atmospheric Chemistry : Lauraguais et al. (2014) studied the atmospheric reactivity of guaiacol (2-methoxyphenol) with hydroxyl radicals, which indirectly relates to the behavior of compounds like this compound in the atmosphere. This research contributes to our understanding of how such compounds might behave in environmental contexts (Lauraguais et al., 2014).

properties

IUPAC Name

2-methoxy-4-methylsulfonyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8-5-6(15(2,12)13)3-4-7(8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMVNSSFZMATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of (3-methoxy-4-nitrophenyl)(methyl)sulfane (0.58 g, 2.9 mmol) in acetone (10 mL) was added water (10 mL), methanol (1.0 mL). The mixture was cooled in an ice-bath for 10 minutes before adding Oxone (2.90 g, 4.72 mmol) in four portions over 4 minutes. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm up to room temperature. The reaction was stirred at room temperature for 2 hours before being diluted with EtOAc (50 mL). The suspension was filtered, concentrated to ⅓ of its volume and diluted with water (40 mL). The mixture was then extracted with EtOAc. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (0.67 g, 83%).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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